N-benzyl-5-nitro-2,1,3-benzoxadiazol-4-amine
Description
N-benzyl-5-nitro-2,1,3-benzoxadiazol-4-amine: is a chemical compound belonging to the benzoxadiazole family. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom, a nitro group at the 5-position, and an amine group at the 4-position of the benzoxadiazole ring. Benzoxadiazoles are known for their diverse applications in various fields, including medicinal chemistry, materials science, and fluorescence-based studies.
Properties
IUPAC Name |
N-benzyl-5-nitro-2,1,3-benzoxadiazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O3/c18-17(19)11-7-6-10-12(16-20-15-10)13(11)14-8-9-4-2-1-3-5-9/h1-7,14H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBIFCYUYUPXEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=CC3=NON=C32)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-5-nitro-2,1,3-benzoxadiazol-4-amine typically involves the nitration of a benzoxadiazole precursor followed by benzylation. One common method includes:
Nitration: The starting material, 2,1,3-benzoxadiazole, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Benzylation: The nitrated intermediate is then reacted with benzyl chloride in the presence of a base such as sodium hydroxide to attach the benzyl group to the nitrogen atom.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in N-benzyl-5-nitro-2,1,3-benzoxadiazol-4-amine can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other substituents.
Oxidation: The compound can undergo oxidation reactions, where the amine group is oxidized to a nitroso or nitro group.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as halides, in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products:
Reduction: N-benzyl-5-amino-2,1,3-benzoxadiazol-4-amine.
Substitution: Various substituted benzoxadiazoles depending on the nucleophile used.
Oxidation: N-benzyl-5-nitroso-2,1,3-benzoxadiazol-4-amine.
Scientific Research Applications
Chemistry: N-benzyl-5-nitro-2,1,3-benzoxadiazol-4-amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the development of new materials with specific properties.
Biology and Medicine: In biological research, this compound is used as a fluorescent probe due to its ability to emit fluorescence upon excitation. It is also investigated for its potential as a therapeutic agent in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for applications requiring specific reactivity and stability.
Mechanism of Action
The mechanism of action of N-benzyl-5-nitro-2,1,3-benzoxadiazol-4-amine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the benzyl group can enhance the compound’s binding affinity to specific targets. The benzoxadiazole ring system provides a rigid framework that can interact with biological macromolecules, influencing their activity and function.
Comparison with Similar Compounds
- N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine
- N-benzyl-7-chloro-4-nitro-2,1,3-benzoxadiazol-5-amine
- N-benzyl-2,1,3-benzoxadiazol-4-amine
Uniqueness: N-benzyl-5-nitro-2,1,3-benzoxadiazol-4-amine is unique due to the specific positioning of the nitro and amine groups on the benzoxadiazole ring This positioning influences its chemical reactivity and biological activity, making it distinct from other benzoxadiazole derivatives
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
